Inhibitor of cathepsin B (Ki = 2-5nm). Displays selectivity over cathepsins H and L (Ki = 40-200um). Shown to reduce bone metastasis in a 4T1.2 breast cancer model.
CA-074 is a potent and selective inhibitor of cathepsin B.
CA-074
CAS No.: 134448-10-5
Cat. No.: VC0522460
Molecular Formula: C18H29N3O6
Molecular Weight: 383.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134448-10-5 |
---|---|
Molecular Formula | C18H29N3O6 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | (2S)-1-[(2S,3S)-3-methyl-2-[[(3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14?/m0/s1 |
Standard InChI Key | ZEZGJKSEBRELAS-KSFNBINOSA-N |
Isomeric SMILES | CCCNC(=O)[C@@H]1C(O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |
SMILES | CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |
Canonical SMILES | CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of CA-074
CA-074’s molecular structure (C₁₆H₂₅N₃O₆; molecular weight 355.38 g/mol) features a reactive epoxide group that forms a covalent bond with cathepsin B’s active-site cysteine . The inhibitor’s C-terminal proline residue contains a free carboxyl group, which is critical for pH-dependent interactions (Figure 1) . Methylation of this carboxyl group produces CA-074Me, a cell-permeable prodrug converted to CA-074 by intracellular esterases .
Key structural determinants of CA-074 activity:
-
Epoxide warhead: Irreversibly alkylates Cys29 in cathepsin B’s catalytic triad .
-
Hydrophobic P2 isoleucine: Enhances binding to cathepsin B’s S2 pocket .
-
C-terminal proline carboxylate: Mediates pH-sensitive interactions with histidine residues in the S2' subsite .
pH-Dependent Inhibition Kinetics
CA-074 exhibits striking pH-dependent inhibition, with potency decreasing by over 100-fold as pH shifts from acidic (4.6) to neutral (7.2) .
Inhibitory Potency Across pH Conditions
pH | IC₅₀ (nM) | (nM) | (M⁻¹s⁻¹) |
---|---|---|---|
4.6 | 6 | 22 | 4.5 × 10⁵ |
5.5 | 44 | 211 | 1.1 × 10⁵ |
7.2 | 723 | 1,980 | 8.6 × 10³ |
At pH 4.6, CA-074’s value (4.5 × 10⁵ M⁻¹s⁻¹) indicates rapid, efficient inhibition, surpassing neutral-pH efficacy by 52-fold . The 120-fold increase in IC₅₀ at pH 7.2 underscores the necessity of acidic conditions for optimal activity .
Role of the C-Terminal Carboxyl Group
Methylation of CA-074’s carboxyl group (CA-074Me) abolishes pH sensitivity and reduces potency:
Compound | pH 4.6 (μM) | pH 7.2 (μM) |
---|---|---|
CA-074 | 0.022 | 1.98 |
CA-074Me | 52 | 29 |
CA-074Me’s at pH 4.6 is 2,363-fold higher than CA-074’s, confirming the carboxylate’s role in pH-dependent binding . Molecular docking suggests that at pH 4.6, the deprotonated carboxylate forms ionic bonds with His110 and His111 in cathepsin B’s S2' subsite, stabilizing the inhibitor-enzyme complex . At neutral pH, these histidines are uncharged, weakening interactions .
Irreversible Inhibition Mechanism
CA-074 irreversibly inhibits cathepsin B via covalent modification of Cys29, as demonstrated by dilution assays . Preincubation of cathepsin B with CA-074 (10–100 × IC₅₀) followed by 100-fold dilution results in no recovery of enzymatic activity . This irreversibility persists across pH conditions, supporting CA-074’s utility in long-term inhibition studies .
Selectivity for Cathepsin B
CA-074 exhibits >2,000-fold selectivity for cathepsin B over related cysteine cathepsins (C, H, L, K) at both acidic and neutral pH :
Protease | CA-074 IC₅₀ (μM) at pH 4.6 | CA-074 IC₅₀ (μM) at pH 7.2 |
---|---|---|
Cathepsin B | 0.006 | 0.723 |
Cathepsin C | >16 | >16 |
Cathepsin L | >16 | >16 |
Mass spectrometry profiling confirms CA-074’s specificity, blocking cathepsin B-mediated cleavage of diverse peptide substrates without affecting other proteases .
Implications for Research and Therapeutics
Experimental Design Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume